molecular formula C25H20FN3O2 B251989 N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide

N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide

Katalognummer B251989
Molekulargewicht: 413.4 g/mol
InChI-Schlüssel: JJASCEFXNWSIRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide, also known as compound 1, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.

Wirkmechanismus

Compound 1 exerts its biological effects by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a critical role in the expression of genes involved in cell proliferation and inflammation. By inhibiting the activity of BRD4, N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide 1 can suppress the growth of cancer cells and reduce inflammation.
Biochemical and physiological effects:
Compound 1 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, it has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This suggests that N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide 1 may have potential applications in the treatment of diseases such as diabetic retinopathy and age-related macular degeneration.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide 1 in lab experiments is its specificity for BRD4. Unlike other inhibitors that target multiple proteins, N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide 1 specifically targets BRD4, which reduces the risk of off-target effects. However, one of the limitations of using N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide 1 is its poor solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for research on N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide 1. One area of interest is the development of more potent and selective inhibitors of BRD4. Additionally, researchers are exploring the potential of combining N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide 1 with other drugs to enhance its therapeutic effects. Finally, there is interest in studying the pharmacokinetics and pharmacodynamics of N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide 1 in animal models to better understand its potential clinical applications.
Conclusion:
In conclusion, N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide, or N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide 1, is a novel small molecule inhibitor that has potential therapeutic applications in the treatment of cancer, inflammation, and autoimmune diseases. Its specificity for BRD4 and ability to inhibit angiogenesis make it a promising candidate for further research. While there are limitations to its use in lab experiments, there are several future directions for research that could lead to the development of more effective treatments for these diseases.

Synthesemethoden

The synthesis of N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide 1 involves a multi-step process that starts with the condensation of 2-phenylquinoline-4-carboxylic acid with 2-fluoroaniline to form an amide intermediate. This intermediate is then treated with acetic anhydride to form an acylated intermediate, which is subsequently reduced using sodium borohydride to yield N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide 1.

Wissenschaftliche Forschungsanwendungen

Compound 1 has been extensively studied for its potential therapeutic applications in the treatment of cancer, inflammation, and autoimmune diseases. In vitro studies have shown that N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide 1 inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.

Eigenschaften

Molekularformel

C25H20FN3O2

Molekulargewicht

413.4 g/mol

IUPAC-Name

N-[2-[(2-fluorobenzoyl)amino]ethyl]-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C25H20FN3O2/c26-21-12-6-4-11-19(21)24(30)27-14-15-28-25(31)20-16-23(17-8-2-1-3-9-17)29-22-13-7-5-10-18(20)22/h1-13,16H,14-15H2,(H,27,30)(H,28,31)

InChI-Schlüssel

JJASCEFXNWSIRS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCNC(=O)C4=CC=CC=C4F

Kanonische SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCNC(=O)C4=CC=CC=C4F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.